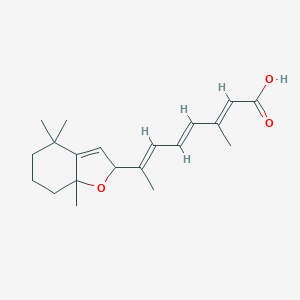

5,8-Monoepoxyretinoic acid

描述

5,8-Monoepoxyretinoic acid is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is characterized by the presence of an epoxy group at the 5,8-positions of the retinoic acid molecule. It is known for its significant biological activity and has been studied for its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Monoepoxyretinoic acid typically involves the conversion of methyl retinoate to methyl 5,6-monoepoxyretinoate using monoperphthalic acid. This intermediate is then subjected to alkaline hydrolysis to yield 5,6-monoepoxyretinoic acid. The 5,6-monoepoxy compounds are treated with ethanolic hydrochloric acid to produce the corresponding 5,8-epoxy (furanoid) compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned chemical reactions, with careful control of reaction conditions to ensure high yield and purity.

化学反应分析

Formation from 5,6-Monoepoxyretinoic Acid

5,8-Monoepoxyretinoic acid is synthesized via acid-catalyzed rearrangement of 5,6-monoepoxyretinoic acid. Key steps include:

-

Reaction with ethanolic hydrochloric acid :

Treatment of 5,6-monoepoxyretinoic acid or its methyl ester with ethanolic HCl induces epoxide migration, forming the 5,8-epoxy (furanoid) structure (Fig. 1). This rearrangement is attributed to acid-mediated ring-opening and reclosure at the 5,8-position .

| Reaction Component | Conditions | Product |

|---|---|---|

| 5,6-Monoepoxyretinoic acid | Ethanolic HCl, room temperature | 5,8-Epoxyretinoic acid (furanoid) |

| Methyl 5,6-monoepoxyretinoate | Ethanolic HCl, reflux | Methyl 5,8-epoxyretinoate |

Mechanism : Protonation of the 5,6-epoxide oxygen initiates ring opening, followed by hydride shift and reclosure at the 5,8-position, stabilized by furanoid ring formation .

Reduction with Lithium Aluminium Hydride

The ester and carboxylic acid groups in this compound derivatives undergo selective reduction:

-

Methyl 5,8-epoxyretinoate reacts with lithium aluminium hydride (LiAlH₄) to yield 5,8-epoxyretinol , a primary alcohol .

| Substrate | Reagent | Product |

|---|---|---|

| Methyl 5,8-epoxyretinoate | LiAlH₄ in dry ether | 5,8-Epoxyretinol |

| 5,8-Epoxyretinoic acid | LiAlH₄ | 5,8-Epoxyretinol |

Selectivity : LiAlH₄ preferentially reduces ester and acid groups over the epoxide functionality .

Enzymatic Hydrolysis

Rat liver homogenates hydrolyze methyl 5,8-epoxyretinoate to 5,8-epoxyretinoic acid , confirming enzymatic cleavage of the ester group .

| Substrate | Enzyme Source | Product |

|---|---|---|

| Methyl 5,8-epoxyretinoate | Rat liver homogenate | 5,8-Epoxyretinoic acid |

Kinetics : Hydrolysis occurs within 2 hours under physiological conditions, with 35% oral bioavailability compared to retinyl acetate .

Degradation Under Strong Acidic Conditions

Prolonged exposure to strong acids (e.g., HCl in ethanol) converts 5,8-epoxyretinoic acid into polycyclic derivatives , likely via further epoxide rearrangements or polymerizations .

科学研究应用

Chemistry: It is used as a precursor in the synthesis of other retinoid derivatives.

Industry: The compound is used in the production of retinoid-based pharmaceuticals and cosmetics.

作用机制

The mechanism of action of 5,8-Monoepoxyretinoic acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are ligand-inducible transcription factors that regulate gene expression and cell differentiation . The compound modulates the activity of these receptors, leading to various biological effects, including the regulation of cell growth and differentiation.

相似化合物的比较

5,6-Monoepoxyretinoic acid: Another epoxy derivative of retinoic acid, differing in the position of the epoxy group.

All-trans-retinoic acid: A non-epoxy derivative with significant biological activity.

13-cis-retinoic acid: An isomer of retinoic acid used in the treatment of severe acne.

Uniqueness: 5,8-Monoepoxyretinoic acid is unique due to the presence of the epoxy group at the 5,8-positions, which imparts distinct chemical and biological properties. This structural feature differentiates it from other retinoic acid derivatives and contributes to its specific interactions with retinoic acid receptors.

生物活性

5,8-Monoepoxyretinoic acid is a derivative of retinoic acid, characterized by an epoxy group at the 5 and 8 positions of the retinoic acid molecule. This compound has garnered attention due to its significant biological activity and potential therapeutic applications, particularly in the fields of dermatology and oncology. Understanding its biological activity involves exploring its mechanism of action, pharmacokinetics, and comparative efficacy with other retinoids.

Target Receptors

This compound primarily interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These interactions play a crucial role in regulating various cellular processes such as:

- Cell Growth : The compound influences cellular proliferation.

- Differentiation : It promotes the differentiation of various cell types.

- Apoptosis : The compound can induce programmed cell death in certain contexts.

Biochemical Pathways

The compound is involved in the retinoic acid signaling pathway , which is vital for embryonic development, immune function, and skin health. Its structural similarities to all-trans retinoic acid suggest that it may elicit comparable molecular and cellular effects.

Pharmacokinetics

Retinoids, including this compound, are extensively metabolized in the body. Studies indicate that only trace amounts of unchanged compounds are excreted in urine, highlighting their metabolic complexity and potential for bioactivity.

Efficacy in Animal Models

Research has demonstrated that this compound exhibits significant biological activity:

- In studies involving vitamin A-deficient rats, it showed a growth response comparable to that of all-trans retinyl acetate when administered intraperitoneally .

- The compound has been noted to possess about 35% of the biological activity of all-trans-retinyl acetate when given orally .

Comparative Analysis with Other Retinoids

The biological activity of this compound can be compared with other retinoid derivatives:

| Compound | Biological Activity (%) | Mode of Administration |

|---|---|---|

| This compound | ~35% (oral) | Oral |

| All-trans retinyl acetate | 100% | Intraperitoneal |

| 5,6-Monoepoxyretinoic acid | 157% (intraperitoneal) | Intraperitoneal |

| 13-cis-retinoic acid | Varies | Oral/Topical |

This table illustrates the relative potency of this compound against other known retinoids.

Study on Metabolism and Activity

A notable study isolated 5,8-oxyretinoic acid from the small intestines of vitamin A-deficient rats dosed with retinoic acid. This research confirmed the compound's identity through advanced techniques such as mass spectrometry and high-pressure liquid chromatography (HPLC) . The findings underscored its potential role as a metabolite with significant biological effects.

Clinical Implications

The therapeutic potential of this compound extends to various medical applications:

- Dermatology : Its ability to promote skin cell differentiation makes it a candidate for treating skin conditions like acne and psoriasis.

- Oncology : Given its apoptotic effects on certain cancer cell lines, it may be explored as a treatment option for specific malignancies.

属性

IUPAC Name |

(2E,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOSIDVGVRAXSE-JUPVTLSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001112327 | |

| Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3012-76-8 | |

| Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Epoxytretinoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。